3-Biphenylmagnesium bromide

Übersicht

Beschreibung

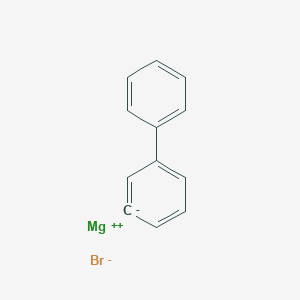

3-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a white amorphous solid often used as a reagent in organic synthesis. This compound is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds .

Vorbereitungsmethoden

3-Biphenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium powder. The reaction is carried out under an inert gas atmosphere, such as nitrogen, and under dry conditions to avoid interference from moisture and oxygen. The reaction conditions are crucial to ensure the smooth progress and safety of the reaction .

Analyse Chemischer Reaktionen

3-Biphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.

Reduction Reactions: It can reduce certain compounds under specific conditions.

Common reagents used in these reactions include alkyl halides, carbonyl compounds, and alcohols. The major products formed from these reactions are alcohols, ethers, ketones, and aldehydes .

Wissenschaftliche Forschungsanwendungen

3-Biphenylmagnesium bromide has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It is used in the synthesis of biologically active compounds for research purposes.

Industrial Applications: It is used in the production of various chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 3-Biphenylmagnesium bromide involves the formation of a highly reactive carbanion. This carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound helps stabilize the carbanion, making it highly reactive and efficient in forming new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

3-Biphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and 4-biphenylmagnesium bromide. While all these compounds are used in organic synthesis, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:

- Phenylmagnesium bromide

- 4-Biphenylmagnesium bromide

- 2-Biphenylmagnesium bromide

- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide .

Biologische Aktivität

3-Biphenylmagnesium bromide (CHBrMg) is an organomagnesium compound that serves as a Grignard reagent in organic synthesis. Its biological activity has been explored primarily in the context of its potential therapeutic applications, particularly in cancer research and as a precursor in the synthesis of biologically active compounds. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrMg |

| Molar Mass | 257.41 g/mol |

| Density | 0.972 g/mL at 25 °C |

| Flash Point | -20 °C |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly regarding its effects on cancer cell lines and its role in synthesizing compounds with potential therapeutic effects.

1. Anticancer Activity

A significant study evaluated the inhibitory effects of compounds synthesized from this compound on prostate cancer cell lines, specifically LNCaP. The research focused on the androgen receptor (AR) signaling pathway, which plays a crucial role in prostate cancer progression.

- Findings:

- Compounds derived from this compound exhibited up to 90% inhibition of AR-mediated transcription at a concentration of 5 μM .

- The compound showed non-cytotoxic properties, indicating that the inhibition of AR target genes did not lead to cell death but rather a reduction in proliferation.

- The structure-activity relationship (SAR) demonstrated that specific substitutions on the biphenyl moiety significantly influenced biological activity, with certain groups enhancing binding affinity to the AR .

2. Synthesis of Bioactive Compounds

This compound has been utilized as a key reagent in synthesizing various biologically active molecules. For instance, it was employed in the synthesis of morpholinols that demonstrated promising profiles in vitro and in vivo.

- Case Study:

The mechanism by which compounds derived from this compound exert their biological effects often involves interaction with specific molecular targets such as receptors or enzymes. For example, the binding affinity to androgen receptors suggests that these compounds may act as antagonists or modulators within hormonal signaling pathways.

Binding Studies

Binding studies using fluorescence polarization assays indicated that synthesized compounds from this Grignard reagent could effectively compete with known AR ligands, demonstrating their potential as therapeutic agents against hormone-dependent cancers .

Eigenschaften

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNAAWKKVXHYTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.